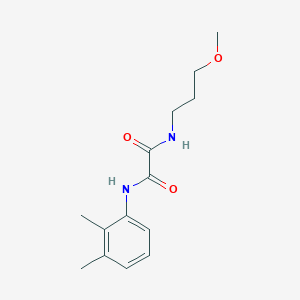![molecular formula C16H15ClN2O3 B5039736 N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, commonly known as milrinone, is a potent phosphodiesterase-3 (PDE-3) inhibitor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. Milrinone is a selective vasodilator and inotropic agent that increases cardiac output and reduces systemic vascular resistance.
Wirkmechanismus
Milrinone exerts its pharmacological effects by inhibiting N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, milrinone increases intracellular levels of cAMP and cGMP, which in turn leads to vasodilation, increased contractility, and decreased afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects, including increased cardiac output, decreased systemic vascular resistance, decreased pulmonary capillary wedge pressure, and improved oxygen delivery. Milrinone also increases the contractility of cardiac muscle cells and has a positive inotropic effect.
Vorteile Und Einschränkungen Für Laborexperimente
Milrinone has several advantages for lab experiments, including its potent and selective inhibitory effect on N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, its ability to increase cardiac output and reduce afterload, and its well-characterized pharmacokinetics. However, milrinone also has some limitations, including its potential for causing arrhythmias, its short half-life, and its potential for causing hypotension.
Zukünftige Richtungen
Milrinone has several potential future directions, including its use in the treatment of acute heart failure, its potential as a bridge to heart transplantation, and its potential for use in combination with other cardiovascular drugs. Milrinone also has potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of milrinone.
Synthesemethoden
Milrinone is synthesized through a multi-step process involving the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenylethylamine in the presence of sodium hydroxide to give N-[2-(2-chlorophenoxy)ethyl]phenylethylamine. Finally, this compound is reacted with ethylenediamine in the presence of acetic acid to produce milrinone.
Wissenschaftliche Forschungsanwendungen
Milrinone has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including heart failure, pulmonary hypertension, and cardiogenic shock. It has been shown to improve cardiac output, reduce pulmonary capillary wedge pressure, and increase stroke volume. Milrinone has also been used in the treatment of acute heart failure and as a bridge to heart transplantation.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-8-4-5-9-14(13)22-11-10-18-15(20)16(21)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHTWRMSMPENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5039706.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)

![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)